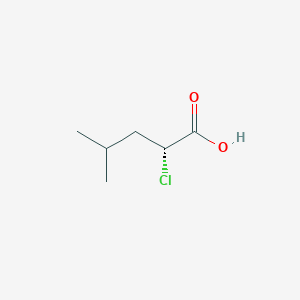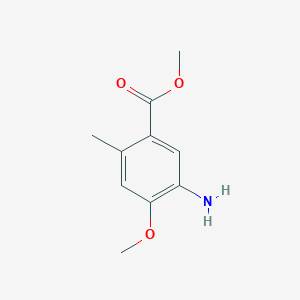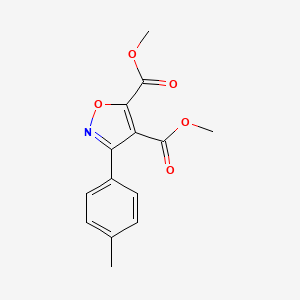
N-palmitoyl-tyrosine phosphoric acid (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) is a synthetic compound that has garnered interest in various scientific fields due to its unique properties. It is a derivative of tyrosine, an amino acid, and is modified with a palmitoyl group and a phosphoric acid group. This compound is known for its role as a lysophosphatidic acid (LPA) receptor modulator, which can act as either an agonist or antagonist depending on the cellular context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-palmitoyl-tyrosine phosphoric acid (ammonium salt) typically involves the following steps:
N-acylation: Tyrosine is acylated with palmitoyl chloride in the presence of a base to form N-palmitoyl-tyrosine.
Phosphitylation: The N-palmitoyl-tyrosine is then reacted with N,N-diisopropyl dibenzyl phosphoramidite to introduce the phosphoric acid group.
Oxidation: The phosphoramidite is oxidized to the corresponding phosphate triester.
Debenzylation: The benzyl protecting groups are removed to yield N-palmitoyl-tyrosine phosphoric acid.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphoric acid group.
Reduction: Reduction reactions can modify the palmitoyl group or the phosphoric acid group.
Substitution: The compound can participate in substitution reactions, particularly at the phosphoric acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different phosphoric acid derivatives, while substitution can introduce various functional groups to the molecule .
Applications De Recherche Scientifique
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) has several scientific research applications:
Chemistry: It is used as a model compound to study lipid interactions and membrane dynamics.
Biology: The compound is studied for its role in modulating LPA receptors, which are involved in various cellular processes such as cell proliferation, migration, and survival.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases where LPA signaling is implicated, such as cancer and fibrosis.
Industry: It is used in the development of novel lipid-based drug delivery systems and as a component in biochemical assays .
Mécanisme D'action
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) exerts its effects primarily through modulation of LPA receptors. These receptors are G-protein coupled receptors that mediate various cellular responses. The compound can act as an agonist or antagonist, depending on the receptor subtype and cellular context. It influences pathways involved in cell proliferation, migration, and survival by modulating intracellular calcium levels and activating downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-palmitoyl-serine phosphoric acid: Another LPA receptor modulator with similar properties.
Lysophosphatidic acid (LPA): The natural ligand for LPA receptors, involved in various physiological processes.
Phosphatidic acid: A precursor in the biosynthesis of many lipids and also acts as a signaling molecule .
Uniqueness
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) is unique due to its specific structure, which allows it to modulate LPA receptors in a distinct manner compared to other similar compounds. Its ability to act as both an agonist and antagonist provides versatility in research applications .
Propriétés
Formule moléculaire |
C25H45N2O7P |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
azanium;2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |
InChI |
InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3 |
Clé InChI |
UZKHSMRJEHXEHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)



![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)






